2-methyl-L-proline hydrobromide
Description
Properties
CAS No. |
63399-73-5 |
|---|---|
Molecular Formula |
C6H12BrNO2 |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H11NO2.BrH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 |
InChI Key |
IPZNJEAFURICJF-RGMNGODLSA-N |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)O.Br |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of 2-methyl-L-proline hydrobromide with related compounds is summarized below:
Key Differences and Research Findings
- Counterion Effects : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides due to Br⁻’s larger ionic radius and lower lattice energy . For example, dextromethorphan hydrobromide (MW 370.33) is formulated for enhanced bioavailability in antidepressants, whereas its hydrochloride counterpart is less common .
- Substituent Impact: The methyl ester derivative (C₇H₁₃NO₂·HCl) shows increased membrane permeability, making it suitable for prodrug applications . N-Methylphosphonate-L-proline demonstrates unique catalytic activity in asymmetric reactions, attributed to its phosphonate group’s ability to stabilize transition states .
- Synthetic Routes :
Q & A
Q. What are the key synthetic pathways for 2-methyl-L-proline hydrobromide, and how can purity be optimized?
The synthesis of this compound typically involves multi-step organic reactions, such as chiral resolution of proline derivatives followed by hydrobromide salt formation. For example, a three-step synthesis starting from (S)-proline, involving chloral hydrate-mediated alkylation and subsequent acid-base neutralization, has been documented . To optimize purity:
- Use high-purity starting materials (≥98%) and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Employ recrystallization in ethanol/water mixtures to remove unreacted intermediates.
- Validate purity using melting point analysis and chiral HPLC (>99% enantiomeric excess) .
Q. What analytical techniques are recommended for characterizing this compound?
Characterization should combine spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm protonation at the pyrrolidine nitrogen and methyl substitution .
- X-ray Diffraction (XRD): Resolve hydrogen bonding patterns between the hydrobromide anion and the proline backbone, critical for salt stability .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 166.6 for CHBrNO) .
- Elemental Analysis: Confirm stoichiometry (e.g., C: 34.48%, H: 5.30%, N: 6.70%) .
Q. How can researchers conduct a systematic literature review on this compound?
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "proline derivatives," and "chiral salt synthesis."
- Apply Boolean operators (e.g., "hydrogen bonding AND hydrobromide salts") to narrow results .
- Exclude non-peer-reviewed sources (e.g., vendor catalogs) and prioritize structural studies from journals like Journal of Pharmaceutical Sciences or ACS Medicinal Chemistry Letters .
Advanced Research Questions
Q. How can experimental design address contradictions in reported pharmacological data for this compound?
Contradictions often arise from variability in salt stability or enantiomeric purity. To resolve this:
- Control Variables: Standardize solvent systems (e.g., avoid hygroscopic solvents) and storage conditions (desiccated, -20°C).
- Dose-Response Studies: Use in vitro assays (e.g., receptor-binding assays) with rigorous negative controls (e.g., unmodified proline) .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare biological activity across batches .
Q. What methodologies are suitable for studying hydrogen bonding patterns in this compound?
Q. How can researchers design in vivo studies to evaluate neurological effects of this compound?
- Animal Models: Use Swiss albino mice (20–25 g) or primates for dose-dependent behavioral assays (e.g., analgesia or cognitive tests) .
- Ethical Compliance: Follow institutional guidelines for humane endpoints, randomization, and sample size (e.g., n ≥ 6 per group) .
- Pharmacokinetic Analysis: Measure plasma half-life via LC-MS/MS and correlate with cerebrospinal fluid concentrations .
Q. What statistical approaches are critical for validating analytical method robustness?
- Design of Experiments (DoE): Optimize HPLC parameters (e.g., mobile phase pH, column temperature) using response surface methodology .
- Forced Degradation Studies: Assess method specificity under stress conditions (e.g., acidic hydrolysis, UV light) and calculate signal-to-noise ratios .
- Validation Metrics: Report precision (RSD < 2%), accuracy (recovery 98–102%), and linearity (R > 0.999) per ICH guidelines .
Methodological Considerations
Q. How should researchers address ethical and regulatory requirements in studies involving this compound?
- Ethics Approval: Submit protocols to institutional review boards (IRBs) for human studies or animal ethics committees (AECs) for preclinical work .
- Data Integrity: Maintain raw datasets (e.g., NMR spectra, HPLC chromatograms) in tamper-proof repositories .
- Regulatory Compliance: For drug development, align characterization data with FDA/EMA guidelines (e.g., ICH Q3A/B for impurities) .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
